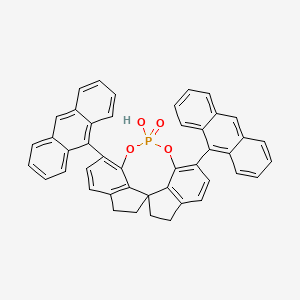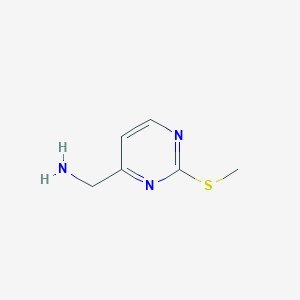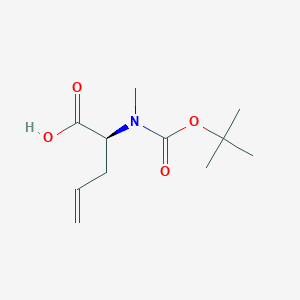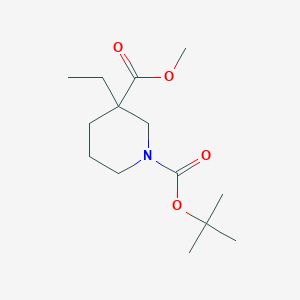
Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester
Descripción general
Descripción
Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester, commonly known as SPADNS, is a fluorescent dye used in analytical chemistry and biochemistry. It is a water-soluble dye that is used to detect and quantify the presence of metal ions, particularly calcium and magnesium, in aqueous solutions. SPADNS has become a popular choice for researchers and scientists due to its high sensitivity, selectivity, and ease of use.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
A notable application of SPINOL-derived phosphoric acids, which share structural similarities with Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, is in asymmetric catalysis. These compounds have been synthesized and employed in enantioselective Friedel-Crafts reactions of indoles with imines, achieving high yields and excellent enantioselectivities. This highlights their potential in synthesizing chiral molecules, which are crucial in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Xu et al., 2010).
Asymmetric Organocatalysis
Optically active SPINOL-based phosphoric acids, structurally related to Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, have been synthesized and shown to exhibit excellent enantioselectivities in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. This underscores their importance in asymmetric organocatalysis, providing a versatile toolbox for synthesizing optically active compounds (Xing et al., 2011).
Synthesis of SPINOL Derivatives
The phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives has been developed, showcasing the pivotal role of such phosphoric acids in the enantioselective synthesis of axially chiral SPINOL derivatives. This method is highly convergent and functional group tolerant, providing an efficient and practical access to SPINOLs, which are fundamental structures in developing chiral ligands (Li et al., 2016).
Metal-Organic Frameworks (MOFs)
Phosphoric acid derivatives have also been incorporated into Zr(IV)-based Metal-Organic Frameworks (MOFs) to create heterogeneous Brønsted acid catalysts. These MOFs, featuring high porosity, crystallinity, and stability, are utilized in asymmetric tandem reactions, demonstrating the versatility of phosphoric acid derivatives in catalysis and material science (Gong et al., 2019).
Chiral Catalyst Development
The development of chiral spirocyclic phosphoric acids derived from SPINOL structures has seen significant attention for their application in asymmetric catalysis. These catalysts have been successfully applied in various asymmetric reactions, proving their efficacy and the potential for further exploration in synthetic chemistry (Rahman & Lin, 2018).
Propiedades
IUPAC Name |
1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H31O4P/c46-50(47)48-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(49-50)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXQTHVGGBQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H31O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)




![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3067690.png)


![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)
![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)
![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)